1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine
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Overview
Description
1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an isopropyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isopropyl group to yield the desired pyrazole derivative.
N-Methylation: The pyrazole derivative is then subjected to N-methylation using methyl iodide or a similar methylating agent under basic conditions to introduce the N-methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or acetonitrile, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in the formation of new compounds with different substituents.
Scientific Research Applications
1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-isopropyl-1H-pyrazol-4-yl)methyl)piperazine
- (5-isopropyl-1H-pyrazol-4-yl)methanol
Comparison
Compared to similar compounds, 1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern and functional groups. This uniqueness can influence its chemical reactivity, biological activity, and potential applications. For example, the presence of the N-methyl group may enhance its binding affinity to certain targets or improve its pharmacokinetic properties.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-methyl-1-(5-propan-2-yl-1H-pyrazol-4-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-6(2)8-7(4-9-3)5-10-11-8/h5-6,9H,4H2,1-3H3,(H,10,11) |
InChI Key |
XXDUHAXIKDXPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NN1)CNC |
Origin of Product |
United States |
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